molecular formula C23H32N2O3 B5619601 3-[1-[[4-(4-Hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one

3-[1-[[4-(4-Hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one

Cat. No.: B5619601
M. Wt: 384.5 g/mol
InChI Key: RIHNDVMRLBUZQW-UHFFFAOYSA-N
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Description

3-[1-[[4-(4-Hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine ring, and a hydroxybutynyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[[4-(4-Hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Preparation of 4-(4-Hydroxybut-1-ynyl)benzoic acid: This intermediate can be synthesized by reacting 4-bromobenzoic acid with 4-hydroxybut-1-yne in the presence of a palladium catalyst.

    Formation of the Piperidine Derivative: The 4-(4-Hydroxybut-1-ynyl)benzoic acid is then reacted with piperidine to form the piperidine derivative.

    Coupling with Morpholine: The final step involves coupling the piperidine derivative with morpholine under specific reaction conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-[[4-(4-Hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert triple bonds to double or single bonds.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

3-[1-[[4-(4-Hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one has several scientific research applications:

    Chemistry: Used as a reactant in organic synthesis to create complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[[4-(4-Hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. The hydroxybutynyl group may interact with active sites of enzymes, inhibiting their activity. The piperidine and morpholine rings can enhance the compound’s binding affinity to receptors or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-Hydroxybut-1-ynyl)benzoate: Shares the hydroxybutynyl group but lacks the piperidine and morpholine rings.

    3-Butyn-1-ol: Contains the butynyl group but lacks the complex ring structures.

Uniqueness

3-[1-[[4-(4-Hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one is unique due to its combination of functional groups and ring structures, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

3-[1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c26-15-2-1-4-20-6-8-22(9-7-20)19-24-12-3-5-21(18-24)10-11-23(27)25-13-16-28-17-14-25/h6-9,21,26H,2-3,5,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHNDVMRLBUZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C#CCCO)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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